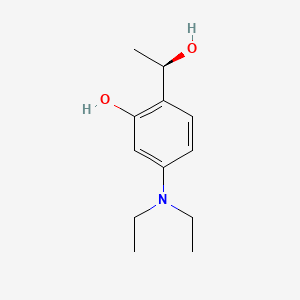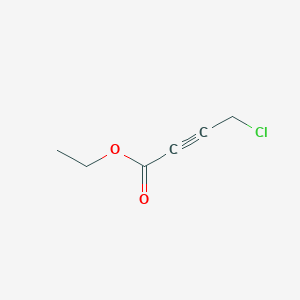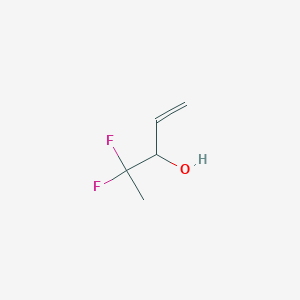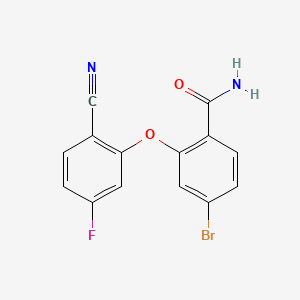
1-(4-Methoxy-3-nitrobenzyl)cyclopropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxy-3-nitrobenzyl)cyclopropan-1-amine is a chemical compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol It is characterized by a cyclopropane ring attached to a benzyl group that is substituted with a methoxy group and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxy-3-nitrobenzyl)cyclopropan-1-amine typically involves the formation of the cyclopropane ring through the reaction of carbenes with alkenes. One common method is the Simmons-Smith reaction, where a carbene is generated in situ from reagents such as diiodomethane and zinc-copper couple . The benzyl group can be introduced through nucleophilic substitution reactions, where a suitable benzyl halide reacts with cyclopropanamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, where the reagents are combined in large-scale reactors under controlled conditions. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The product is then purified using techniques like recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Methoxy-3-nitrobenzyl)cyclopropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The methoxy group can be demethylated using strong acids or bases.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Hydrochloric acid (HCl), sodium hydroxide (NaOH).
Substitution: Benzyl halides, sodium hydride (NaH), dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include substituted cyclopropanamines, where the functional groups on the benzyl ring are modified. For example, reduction of the nitro group yields 1-(4-Methoxy-3-aminobenzyl)cyclopropan-1-amine .
Applications De Recherche Scientifique
1-(4-Methoxy-3-nitrobenzyl)cyclopropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1-(4-Methoxy-3-nitrobenzyl)cyclopropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Methoxybenzyl)cyclopropan-1-amine: Similar structure but lacks the nitro group.
1-(3-Nitrobenzyl)cyclopropan-1-amine: Similar structure but lacks the methoxy group.
1-(4-Methoxy-3-nitrophenyl)cyclopropane: Similar structure but lacks the amine group.
Uniqueness
1-(4-Methoxy-3-nitrobenzyl)cyclopropan-1-amine is unique due to the presence of both methoxy and nitro groups on the benzyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the cyclopropane ring makes it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C11H14N2O3 |
|---|---|
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
1-[(4-methoxy-3-nitrophenyl)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C11H14N2O3/c1-16-10-3-2-8(6-9(10)13(14)15)7-11(12)4-5-11/h2-3,6H,4-5,7,12H2,1H3 |
Clé InChI |
LYHLHSBSWPQXDF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CC2(CC2)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyacetic Acid](/img/structure/B13609371.png)

![1-[(6-Methoxy-2-pyridinyl)methyl]cyclopropanamine](/img/structure/B13609398.png)
